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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)butanoic acid

CAS No.: 15954-41-3

Cat. No.: B1362448 Get Quote

Structure-Activity Relationships, Synthesis, and
Pharmacodynamics
Executive Summary & Structural Definition
3-(4-Fluorophenyl)butanoic acid serves as the lipophilic carbon backbone for the potent

GABA analogue 4-Fluorophenibut (also known as F-Phenibut or Fluorobut). While the user

query specifies the butanoic acid core, the pharmacological activity as a GABA mimetic

requires the presence of a γ-amine group. Therefore, this guide focuses on 4-amino-3-(4-
fluorophenyl)butanoic acid.

This compound represents a halogenated derivative of Phenibut (β-phenyl-GABA) and a

structural analogue of Baclofen (β-(4-chlorophenyl)-GABA). The addition of a fluorine atom at

the para position of the phenyl ring significantly alters the compound's electronic and lipophilic

profile, resulting in a binding affinity for the GABA-B receptor that is approximately 60-fold

higher than Phenibut and comparable to Baclofen in specific in vitro assays.
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Property Specification

IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid

Common Names 4-Fluorophenibut, F-Phenibut, Fluorobut

Molecular Formula C₁₀H₁₂FNO₂

Molar Mass 197.21 g/mol

CAS Number 52237-19-1

Core Scaffold 3-substituted GABA (γ-aminobutyric acid)

Key Substituent Fluorine at para (4-) position of phenyl ring

Chemical Synthesis: The Modified Perekalin
Protocol
The synthesis of 4-Fluorophenibut typically follows the Perekalin method, a scalable industrial

route used for Phenibut and Baclofen. This pathway utilizes a Knoevenagel condensation

followed by a Hoffmann rearrangement to install the amine.
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Figure 1: Step-wise synthesis of 4-Fluorophenibut via the Glutaric Anhydride route.

Detailed Methodology
Step 1: Knoevenagel Condensation & Michael Addition

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethyl Acetoacetate (2.0 eq), Piperidine (cat).
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Protocol: Reactants are refluxed in ethanol. The initial condensation is followed by a Michael

addition of a second equivalent of acetoacetate.

Mechanism: Formation of a bis-ketoester intermediate.

Step 2: Hydrolysis and Decarboxylation

Reagents: 30% NaOH (aq), followed by HCl.

Protocol: The bis-ketoester is boiled in NaOH solution. Acidification precipitates 3-(4-

fluorophenyl)glutaric acid.

Checkpoint: Verify melting point of the dicarboxylic acid intermediate.

Step 3: Anhydride Formation

Reagents: Acetic anhydride.

Protocol: Reflux the glutaric acid derivative in acetic anhydride to close the ring, forming 3-

(4-fluorophenyl)glutaric anhydride.

Step 4: Ammonolysis

Reagents: Ammonium hydroxide (NH₄OH).

Protocol: Treat the anhydride with aqueous ammonia. The ring opens to form the

monoamide (carbamoyl acid).

Step 5: Hoffmann Rearrangement (Critical Step)

Reagents: Sodium Hypochlorite (NaOCl), NaOH.

Protocol: The monoamide is treated with alkaline hypochlorite at 0°C, then heated to 60-

70°C. The amide carbonyl is excised, rearranging the group into a primary amine.

Purification: The product is isolated as the hydrochloride salt via recrystallization from

isopropyl alcohol/water.
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Pharmacodynamics: Receptor Affinity &
Mechanism[7]
4-Fluorophenibut acts primarily as a GABA-B receptor agonist.[1][2] The fluorine substitution

enhances binding affinity compared to the non-halogenated parent (Phenibut) due to the high

electronegativity and lipophilicity of the fluorine atom, which likely strengthens the interaction

with the receptor's hydrophobic pocket.

Comparative Potency Data (In Vitro)
Based on patch-clamp recordings from mouse cerebellar Purkinje cells (Irie et al., 2020), the

potency order for outward current density (EC₅₀) is:

Compound EC₅₀ (μM)
Relative Potency (vs
Phenibut)

Baclofen 6.0 ~227x

4-Fluorophenibut 23.3 ~58x

Phenibut 1362.0 1x

Mechanism of Action Diagram
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Figure 2: Signal transduction pathway for 4-Fluorophenibut at the GABA-B synapse.[3]

Key Physiological Effects:

GABA-B Agonism: Activation of G-protein coupled receptors leads to the opening of G-

protein coupled inwardly-rectifying potassium channels (GIRK), causing hyperpolarization

and reduced neuronal excitability.

VDCC Inhibition: Like Phenibut and Gabapentin, 4-Fluorophenibut likely possesses affinity

for the α2δ subunit of voltage-dependent calcium channels (VDCCs), contributing to

anxiolytic and analgesic effects, though specific Ki data for this target is less established than

for GABA-B.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1362448?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/103611
https://www.longecity.org/forum/topic/91163-fluorophenibut-%E2%80%9Cf-phenibut%E2%80%9D-pharmacology-and-pharmicokinetics-what-you-should-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics (ADME)
Absorption: Rapid oral absorption. The fluorine atom increases lipophilicity (LogP),

potentially facilitating faster blood-brain barrier (BBB) penetration compared to Phenibut.

Metabolism: Para-fluorination generally blocks metabolic oxidation at that position (a

common site for P450 attack on phenyl rings). This may result in a longer half-life compared

to Phenibut (5.3 hours), though experimental validation is required.

Excretion: Likely excreted unchanged in urine, similar to Baclofen and Phenibut.

Safety & Toxicology Profile
Warning: The significantly higher potency of 4-Fluorophenibut compared to Phenibut presents

a heightened risk of overdose and dependence.

Therapeutic Index: Narrower than Phenibut.

Overdose Symptoms: Profound sedation, bradycardia, hypotension, respiratory depression,

and paradoxical agitation.

Tolerance: Rapid downregulation of GABA-B receptors occurs with chronic use, leading to

severe withdrawal syndromes (insomnia, anxiety, tremors, psychosis) upon abrupt cessation.

Experimental Protocol: Radioligand Binding Assay
To validate affinity in a lab setting:

Tissue Preparation: Rat cerebral cortex synaptic membranes.

Radioligand: [³H]-CGP54626 (Selective GABA-B antagonist).

Displacement: Incubate membranes with radioligand and varying concentrations of 4-

Fluorophenibut (1 nM - 100 μM).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

Ki using the Cheng-Prusoff equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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